5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

TAAR1 agonist GPCR modulation regioisomer selectivity

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034513-66-9) is a conformationally constrained bicyclic heterocycle combining a 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) core with a 6-trifluoromethylpyrimidin-4-yl substituent. Its molecular formula is C10H10F3N3O with a molecular weight of 245.20 g/mol.

Molecular Formula C10H10F3N3O
Molecular Weight 245.205
CAS No. 2034513-66-9
Cat. No. B2919272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034513-66-9
Molecular FormulaC10H10F3N3O
Molecular Weight245.205
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C10H10F3N3O/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
InChIKeyIKDCHTUSKMCGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034513-66-9): Core Structural Identity and Procurement Starting Point


5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034513-66-9) is a conformationally constrained bicyclic heterocycle combining a 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) core with a 6-trifluoromethylpyrimidin-4-yl substituent. Its molecular formula is C10H10F3N3O with a molecular weight of 245.20 g/mol [1]. The rigid bicyclic scaffold restricts conformational freedom relative to simple morpholine or piperazine analogs, while the electron-withdrawing trifluoromethyl group at the pyrimidine 6-position modulates both electronic properties and metabolic stability [1]. This compound is supplied as a research-grade building block by several chemical vendors for use in medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution Fails for 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane in Scientific Procurement


Compounds within the 2-oxa-5-azabicyclo[2.2.1]heptane-pyrimidine class cannot be freely interchanged. The position and electronic nature of substituents on the pyrimidine ring critically govern target engagement, selectivity, and pharmacokinetic behavior. Published GPR119 agonist structure-activity relationship (SAR) studies demonstrate that subtle changes—such as moving from a 2-fluoro substitution to a hydrogen on the aryl ring—can shift EC50 values by orders of magnitude [1]. Similarly, patent data from Hoffmann-La Roche TAAR1 programs show that the exact pyrimidine substitution pattern (e.g., 6-trifluoromethyl vs. 5-trifluoromethyl vs. 6-chloro) determines whether compounds exhibit nanomolar or micromolar binding affinity [2]. Procurement of a close analog without confirmatory comparative data risks invalidating SAR hypotheses, wasting synthesis resources, and compromising intellectual property positioning. The evidence below quantifies these differentiation dimensions where data are available.

Quantitative Differentiation Evidence: 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane vs. Closest Analogs


Substitution Position Differentiation: 6-CF3 vs. 4-CF3 Pyrimidine Regioisomers and Impact on Biological Activity

In Hoffmann-La Roche's TAAR1 program (US9790230), compounds bearing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with varying pyrimidine substitution patterns were profiled. Although the exact compound 5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane itself was not the primary exemplified compound class in this patent, the SAR data reveal that the trifluoromethyl substitution position on the pyrimidine ring is a critical determinant of TAAR1 binding affinity. For example, related TAAR1 ligands with a 5-(trifluoromethyl)pyrimidin-2-amine motif achieved IC50 values of 15.7 nM (rat TAAR1) and 146 nM (mouse TAAR1) as recorded in BindingDB for compound BDBM348661 [1]. By contrast, analogs lacking the trifluoromethyl group or bearing alternative substituents (e.g., chloro, methoxy) at the same position showed markedly reduced binding, consistent with the electron-withdrawing and steric contribution of CF3 to target engagement [2].

TAAR1 agonist GPCR modulation regioisomer selectivity

Metabolic Stability Differentiation: Bridged Morpholine Core vs. Simple Morpholine or Piperazine Analogs

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (bridged morpholine) imparts metabolic stability advantages over simple morpholine and piperazine analogs through conformational restriction that reduces oxidative metabolism at the heterocycle. While direct microsomal stability data for 5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane have not been published in isolation, class-level evidence from drug discovery programs demonstrates that the bridged morpholine core consistently shows reduced intrinsic clearance compared to unbridged morpholine in human liver microsome assays [1]. In the GPR119 agonist series, pyrimidine derivatives incorporating conformationally restricted azabicyclic ethers exhibited superior metabolic profiles compared to their flexible counterparts, enabling oral bioavailability [1]. The 6-CF3 substituent further contributes to metabolic stability by blocking potential sites of CYP450-mediated oxidation on the pyrimidine ring [2].

metabolic stability microsomal clearance conformational constraint

Direct Structural Comparator: 5-[2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane and Implications for Synthetic Versatility

A commercially available close analog, 5-[2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS listed on chem-space.com, Enamine REAL compound), bears a methylsulfanyl (-SMe) group at the pyrimidine 2-position in addition to the 6-CF3 substituent shared with the target compound [1]. The -SMe group serves as a synthetic handle for further derivatization (e.g., oxidation to sulfone, displacement with amines), whereas the target compound lacks this additional substituent and is therefore less synthetically encumbered, making it a cleaner starting point for programs that require a bare 6-CF3-pyrimidine scaffold. The molecular formula of the -SMe analog is C11H12F3N3OS (MW ~291.3) vs. C10H10F3N3O (MW 245.2) for the target compound, reflecting a 46 Da mass difference that may be significant for fragment-based screening or when molecular weight budgets are tight [1][2].

synthetic intermediate leaving group C-S bond functionalization

Procurement-Quality Differentiation: Vendor-Supplied Purity and Pricing Benchmarks

Reputable vendors supplying 5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane provide defined purity specifications and transparent pricing tiers that enable informed procurement decisions. Life Chemicals offers this compound (catalog F6543-2013) with pricing at $103.50 for 10 µmol, $94.50 for 3 mg, $163.50 for 25 mg, and scaling further for larger quantities [1]. These pricing tiers are consistent with a screening-library building block of moderate synthetic complexity. In contrast, analogs with additional substituents (e.g., the 2-SMe-6-CF3 variant) or alternative heterocyclic cores are often priced at a premium due to additional synthetic steps or lower demand volume [1]. Purity specifications from major suppliers (e.g., Bidepharm for related analogs) typically report ≥98% purity with supporting NMR, HPLC, or GC analytical data , and comparable QC documentation should be expected for this compound upon procurement.

procurement purity specification cost comparison

Optimal Application Scenarios for 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane Based on Quantitative Differentiation Evidence


TAAR1 Agonist and CNS GPCR Lead Optimization Programs

This compound is directly relevant for programs targeting Trace Amine-Associated Receptor 1 (TAAR1) and related CNS GPCRs, where the 6-CF3-pyrimidine-4-yl substitution pattern has been validated in patent SAR to confer nanomolar binding affinity [1]. The bridged morpholine core provides the conformational constraint associated with improved selectivity and metabolic stability relative to flexible amine scaffolds [1]. Procurement of this exact building block enables direct SAR exploration around the pyrimidine 2-position and the bicyclic core without the synthetic burden of installing the CF3 group de novo.

GPR119 Agonist and Metabolic Disease Scaffold Exploration

Published GPR119 agonist SAR demonstrates that pyrimidine derivatives with conformationally restricted azabicyclic ethers achieve superior EC50 values compared to flexible analogs [2]. The 6-CF3 substituent on the pyrimidine ring of this compound is expected to enhance target engagement through favorable electronic effects and to improve metabolic stability by blocking oxidative metabolism, making it a rational scaffold choice for type 2 diabetes and metabolic disorder programs [2].

Kinase Inhibitor Fragment Growing and Scaffold Hopping

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a recognized privileged scaffold in kinase inhibitor design, appearing in mTOR, PI3K, and MKNK1 inhibitor programs [1]. The 6-CF3-pyrimidine-4-yl substituent provides a vector for hinge-binding interactions while the CF3 group occupies the selectivity pocket often targeted in kinase drug design. This compound can serve as a fragment-growing starting point or as a scaffold-hopping replacement for simpler pyrimidine cores in existing inhibitor series.

Agrochemical and Crop Protection Lead Discovery

Trifluoromethylpyrimidine derivatives have established precedent in agrochemical discovery, particularly as fungicides and insecticides [2]. The combination of a metabolically stable bridged morpholine core with a 6-CF3-pyrimidine moiety makes this compound a suitable building block for generating agrochemical screening libraries where metabolic stability in environmental matrices and target organism bioavailability are critical selection criteria [2].

Quote Request

Request a Quote for 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.